6-Propoxypyridazin-3-amine

Vue d'ensemble

Description

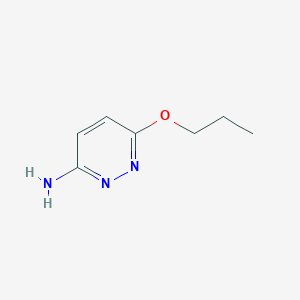

6-Propoxypyridazin-3-amine is an organic compound with the molecular formula C7H11N3O It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxypyridazin-3-amine typically involves the reaction of 3-chloropyridazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

2.1. Alkylation with 2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone

Reaction Conditions :

- Reactants :

- 6-Propoxypyridazin-3-amine (4.50 g, 29.4 mmol)

- 2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone (8.03 g, 29.4 mmol)

- Solvent : Ethanol (280 mL)

- Catalyst/Base : NaHCO₃ (2.50 g, 30 mmol)

- Temperature : Reflux (2.5 hours)

- Workup : Extraction with CHCl₃, washing with saturated NaCl, drying (MgSO₄), and purification via flash chromatography (1–2% MeOH in CH₂Cl₂).

- Yield : 41% (3.95 g) .

Characterization :

- Melting Point : 82.5–84°C .

- ¹H NMR (CDCl₃) :

δ 1.06 (t, J = 7.2 Hz, 3H), 1.75–1.94 (m, 2H), 3.47 (s, 3H), 3.74–3.81 (m, 2H), 4.14–4.21 (m, 2H), 4.27 (t, J = 6.6 Hz, 2H), 6.68 (d, J = 9.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 7.76–7.88 (m, 3H), 7.94 (s, 1H) . - MS (APCI+) : m/z 328 (M+H) .

Mechanistic Pathway :

The primary amine attacks the electrophilic carbonyl carbon of the bromoethanone, followed by bromide displacement and cyclization to form the fused quinoline scaffold (Figure 1) .

Table 2. Key Spectral Data

| Peak (δ, ppm) | Assignment |

|---|---|

| 1.06 (t) | CH₃ group of propoxy chain |

| 3.47 (s) | OCH₃ group |

| 4.27 (t) | OCH₂CH₂CH₃ (propoxy linkage) |

| 7.76–7.88 (m) | Aromatic protons of quinoline scaffold |

Research Findings

- Synthetic Utility : The alkylation reaction demonstrates the compound’s role in constructing complex heterocycles, notably imidazoquinolinones with potential kinase inhibitory activity .

- Purification Challenges : Flash chromatography and recrystallization (cyclohexane) were critical for isolating the product, highlighting the need for optimized purification protocols .

- Stability : The primary amine remains stable under reflux conditions in ethanol, with no observed decomposition .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Propoxypyridazin-3-amine has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown a dose-dependent reduction in cell viability across different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Research has indicated that pyridazine derivatives, including this compound, may exhibit anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases .

Biochemical Research

The compound serves as a substrate in enzyme kinetics studies, particularly focusing on protease activity:

- Protease Inhibition : Its structure allows it to interact with various proteases, providing insights into enzyme specificity and inhibition mechanisms. Studies have demonstrated its effectiveness as a substrate for serine proteases, facilitating the understanding of protease activity .

Neuroprotective Effects

Similar compounds have shown neuroprotective properties, suggesting that this compound may also possess such effects. Research into related pyridazine derivatives has indicated potential benefits in neurodegenerative diseases .

Case Studies and Research Findings

The following table summarizes key findings from various studies involving this compound:

| Study | Findings |

|---|---|

| Anticancer Activity Study | Demonstrated significant reduction in viability of cancer cell lines (e.g., MCF-7) with IC50 values indicating effective anticancer properties. |

| Anti-inflammatory Research | Indicated potential use in treating chronic inflammatory conditions based on similar compounds' effects. |

| Protease Activity Investigation | Identified as an effective substrate for serine proteases, aiding in enzyme kinetics research. |

Mécanisme D'action

The mechanism of action of 6-Propoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative with an oxygen atom at the third position of the pyridazine ring.

6-Methoxypyridazin-3-amine: A similar compound with a methoxy group instead of a propoxy group.

Uniqueness: 6-Propoxypyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

6-Propoxypyridazin-3-amine, with the chemical formula CHNO, is a heterocyclic compound belonging to the pyridazine family. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by its unique structure, which includes a propoxy group at the sixth position of the pyridazine ring. This substitution pattern influences its solubility and reactivity, making it an interesting candidate for various biological applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 90008-50-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or activator depending on the target:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate access.

- Receptor Modulation : It could also act on various receptors involved in cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For example:

- Fungal Activity : The compound has shown effectiveness against certain fungal strains, suggesting potential applications in antifungal therapies .

Anticancer Potential

Research has highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, experiments conducted on breast cancer cell lines revealed significant reductions in cell viability when treated with varying concentrations of the compound .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of this compound against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising antifungal potential .

- Cancer Cell Line Research : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 65% reduction in cell viability at a concentration of 100 µM after 48 hours. This suggests that the compound may disrupt critical cellular processes involved in tumor growth .

Pharmacological Implications

The pharmacokinetics and dynamics of this compound remain under investigation. However, initial findings suggest:

- Absorption and Distribution : The compound is likely well absorbed and distributed within biological systems, although specific studies are needed to quantify these parameters.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyridazine | Basic structure without substitutions | Limited biological activity |

| Pyridazinone | Contains an oxygen atom at position three | Moderate antimicrobial properties |

| 6-Methoxypyridazin-3-amine | Methoxy group instead of propoxy | Varies; less potent than propoxy variant |

Propriétés

IUPAC Name |

6-propoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEDABZQSZKQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440965 | |

| Record name | 6-Propoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-50-7 | |

| Record name | 6-Propoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.